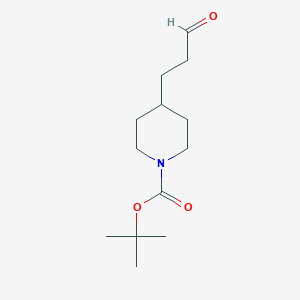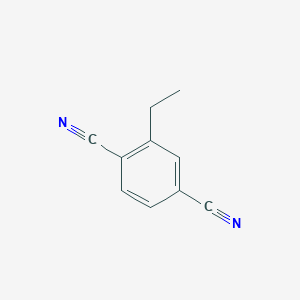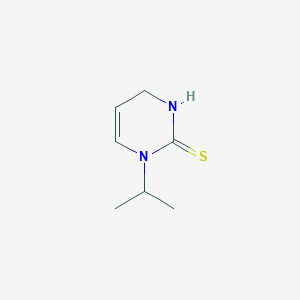
1-Isopropyl-3,4-dihydropyrimidine-2(1H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isopropyl-3,4-dihydropyrimidine-2(1H)-thione, also known as thiazolidine-2-thione, is a heterocyclic compound that has gained significant attention in scientific research. This compound has been found to exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties. Due to its unique chemical structure, 1-isopropyl-3,4-dihydropyrimidine-2(1H)-thione has become a promising scaffold for the development of new drugs.
Wirkmechanismus
The mechanism of action of 1-isopropyl-3,4-dihydropyrimidine-2(1H)-thione is not fully understood. However, it has been proposed that this compound inhibits the activity of enzymes involved in the biosynthesis of nucleic acids, thereby disrupting the replication of microorganisms and viruses.
Biochemical and Physiological Effects:
1-isopropyl-3,4-dihydropyrimidine-2(1H)-thione has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the proliferation of cancer cells, and enhance the activity of the immune system. It has also been found to exhibit anti-inflammatory and antioxidant activities.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 1-isopropyl-3,4-dihydropyrimidine-2(1H)-thione is its broad-spectrum antimicrobial and antiviral activity. This compound can be used as a starting point for the development of new drugs for the treatment of infectious diseases. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 1-isopropyl-3,4-dihydropyrimidine-2(1H)-thione. One direction is to explore the potential of this compound as a therapeutic agent for the treatment of cancer. Another direction is to investigate the mechanism of action of this compound in more detail. Additionally, the development of new synthetic methods for 1-isopropyl-3,4-dihydropyrimidine-2(1H)-thione with improved yields and solubility is another area for future research.
Synthesemethoden
The synthesis of 1-isopropyl-3,4-dihydropyrimidine-2(1H)-thione can be achieved through various methods, including the Biginelli reaction and the Hantzsch reaction. The Biginelli reaction involves the condensation of an aldehyde, a β-ketoester, and urea in the presence of a catalyst. The Hantzsch reaction, on the other hand, involves the condensation of an aldehyde, a β-ketoester, and ammonium acetate in the presence of a catalyst. Both methods have been extensively used to synthesize 1-isopropyl-3,4-dihydropyrimidine-2(1H)-thione with high yields.
Wissenschaftliche Forschungsanwendungen
1-isopropyl-3,4-dihydropyrimidine-2(1H)-thione has been extensively studied for its various biological activities. It has been found to exhibit potent antimicrobial activity against various gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. It has also been found to exhibit antiviral activity against herpes simplex virus type 1 (HSV-1) and human immunodeficiency virus (HIV).
Eigenschaften
IUPAC Name |
3-propan-2-yl-1,6-dihydropyrimidine-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S/c1-6(2)9-5-3-4-8-7(9)10/h3,5-6H,4H2,1-2H3,(H,8,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CETFXKPIZNDEJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CCNC1=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


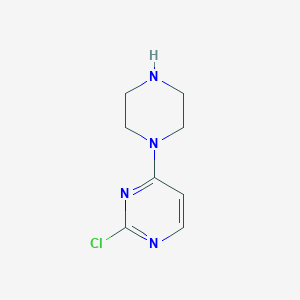

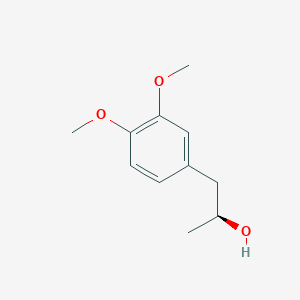

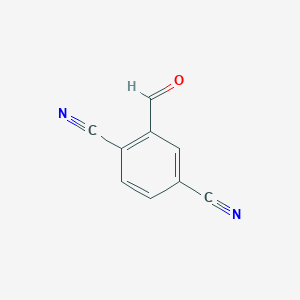
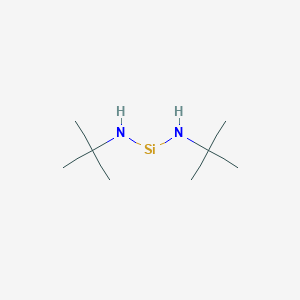
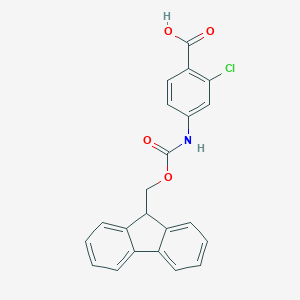
![Dicyclopenta[CD,FG]pyrene](/img/structure/B62263.png)



